molecular formula C18H21N3O4S B2400004 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203011-01-1

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No.: B2400004
CAS No.: 1203011-01-1
M. Wt: 375.44
InChI Key: VLNAZBLLKBLJSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and an isothiazolidinyl group with a dioxido functional group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinyl ring.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.

    Coupling with benzyl isocyanate: The final step involves the reaction of the intermediate with benzyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives, often using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide or thiol group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea can be compared with similar compounds such as:

    1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)urea: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and interactions.

    1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-chlorophenyl)urea: The presence of a chloro group introduces different electronic effects and reactivity patterns.

    1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-aminophenyl)urea: The amino group provides additional hydrogen bonding capabilities and alters the compound’s biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-9-8-15(21-10-5-11-26(21,23)24)12-16(17)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNAZBLLKBLJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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